Technical Guide: 4-Ethyl-2-methoxyphenol-d2 for Advanced Research Applications
Technical Guide: 4-Ethyl-2-methoxyphenol-d2 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Ethyl-2-methoxyphenol-d2, a deuterated analog of the naturally occurring phenolic compound 4-Ethyl-2-methoxyphenol (B121337) (also known as 4-ethylguaiacol). This document outlines its chemical and physical properties, typical analytical specifications, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it explores the biological context of its non-deuterated counterpart, including its antioxidant activity and potential interaction with cellular signaling pathways.
Certificate of Analysis (Typical Data)
A Certificate of Analysis (CoA) for a specific lot of 4-Ethyl-2-methoxyphenol-d2 would contain precise quantitative data. The following tables summarize the typical specifications and data that researchers can expect from a high-quality certified reference material.
Identity and Purity
| Parameter | Specification | Typical Value |
| Chemical Name | 4-Ethyl-2-methoxyphenol-d2 | 4-Ethyl-2-methoxyphenol-d2 |
| Synonyms | 4-Ethylguaiacol-d2, 2-Methoxy-4-ethylphenol-d2 | 4-Ethylguaiacol-d2 |
| CAS Number | 1189498-84-7 | 1189498-84-7 |
| Molecular Formula | C₉H₁₀D₂O₂ | C₉H₁₀D₂O₂ |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol |
| Chemical Purity (GC/MS) | ≥98% | 99.5% |
| Isotopic Purity (d-content) | ≥99 atom % D | 99.6 atom % D |
| Solution Concentration | As specified | 100 µg/mL in Methanol |
Physicochemical Properties (of non-deuterated analog)
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 15 °C | [2] |
| Boiling Point | 234-236 °C | [2] |
| Density | 1.063 g/mL at 25 °C | [2] |
| Refractive Index | 1.528 (at 20 °C) | [2] |
Experimental Protocols
4-Ethyl-2-methoxyphenol-d2 is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of 4-Ethyl-2-methoxyphenol in complex matrices.
Protocol: Quantitative Analysis of 4-Ethyl-2-methoxyphenol in Wine using SIDA-GC/MS
This protocol is adapted from methodologies described for the analysis of volatile phenols in wine.
Objective: To accurately quantify the concentration of 4-Ethyl-2-methoxyphenol in a wine sample.
Materials:
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4-Ethyl-2-methoxyphenol-d2 internal standard solution (e.g., 10 µg/mL in ethanol)
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Wine sample
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Dichloromethane (B109758) (DCM), analytical grade
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Anhydrous sodium sulfate
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Gas chromatograph coupled to a mass spectrometer (GC/MS)
Procedure:
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Sample Preparation:
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Pipette 5 mL of the wine sample into a 15 mL screw-cap tube.
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Spike the sample with a known amount of the 4-Ethyl-2-methoxyphenol-d2 internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
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Vortex the sample for 30 seconds.
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Liquid-Liquid Extraction:
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Add 2 mL of dichloromethane to the sample tube.
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Vortex vigorously for 2 minutes.
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Centrifuge at 3000 rpm for 5 minutes to separate the layers.
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Carefully transfer the lower organic layer (DCM) to a clean tube.
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Repeat the extraction twice more, combining the organic extracts.
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Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
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Concentration:
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Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL.
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GC/MS Analysis:
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Inject 1 µL of the concentrated extract into the GC/MS system.
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GC Conditions (Typical):
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
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Injector Temperature: 250 °C
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Oven Program: 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Conditions (Typical):
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Ions to Monitor:
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4-Ethyl-2-methoxyphenol (Analyte): m/z 152, 137
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4-Ethyl-2-methoxyphenol-d2 (Internal Standard): m/z 154, 139
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Quantification:
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Generate a calibration curve using standards containing known concentrations of the analyte and a constant concentration of the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the sample.
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Determine the concentration of 4-Ethyl-2-methoxyphenol in the sample from the calibration curve.
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Mandatory Visualizations
Experimental Workflow for SIDA-GC/MS Analysis
Caption: Workflow for quantifying 4-ethyl-2-methoxyphenol using a deuterated internal standard.
Potential Biological Signaling Pathway Interaction
The non-deuterated 4-Ethyl-2-methoxyphenol, as a phenolic antioxidant, may interact with cellular pathways that respond to oxidative stress. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
Caption: Antioxidant action via potential modulation of the Nrf2 signaling pathway.
Discussion
Application as an Internal Standard: The use of a deuterated internal standard like 4-Ethyl-2-methoxyphenol-d2 is the gold standard for quantitative analysis by mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and losses during sample preparation. The mass difference allows for its independent detection by the mass spectrometer, enabling highly accurate and precise quantification by correcting for variations in recovery and instrument response.
Biological Relevance of 4-Ethyl-2-methoxyphenol: The non-deuterated form is a known flavor and aroma compound found in various foods and beverages, such as smoked products and certain wines. It is recognized for its antioxidant properties, which are attributed to the phenolic hydroxyl group that can donate a hydrogen atom to neutralize free radicals. This free-radical scavenging activity may contribute to the protective effects against oxidative stress. The Nrf2 pathway is a primary cellular defense mechanism against oxidative damage. While direct evidence for 4-Ethyl-2-methoxyphenol activating this pathway requires further investigation, its properties as a phenolic antioxidant suggest a potential role in modulating this critical signaling cascade.
Conclusion
4-Ethyl-2-methoxyphenol-d2 is an essential tool for researchers requiring precise and accurate quantification of its non-deuterated analog in complex samples. The methodologies outlined in this guide provide a framework for its application in analytical chemistry. Furthermore, understanding the biological context of 4-Ethyl-2-methoxyphenol as an antioxidant provides a basis for its study in food science, toxicology, and drug development.
